molecular formula C10H14N4O2 B2909771 Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate CAS No. 2137481-83-3

Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate

Cat. No.: B2909771
CAS No.: 2137481-83-3
M. Wt: 222.248
InChI Key: DOBWRMPGGIYGOR-UHFFFAOYSA-N
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Description

Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate (hereafter referred to as the target compound) is a spirocyclic molecule featuring a unique fusion of a four-membered azetidine ring and a bicyclic pyrroloimidazole system. The compound is categorized under Category F3 with a purity of 95% . Its structural complexity arises from the spiro junction at the azetidine C3 position, coupled with a methyl ester group at the azetidine-1-carboxylate moiety and a primary amine substituent at the 7'-position of the pyrroloimidazole ring.

Properties

IUPAC Name

methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-16-9(15)13-5-10(6-13)4-7(11)8-12-2-3-14(8)10/h2-3,7H,4-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBWRMPGGIYGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2(C1)CC(C3=NC=CN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an imidazole derivative, followed by cyclization to form the spiro structure. The reaction conditions often include the use of a solvent such as dichloromethane or methanol, and a catalyst like formic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Derivatives

The methyl ester group at position 1 is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Base-mediated hydrolysis (e.g., NaOH/H₂O) would yield the corresponding carboxylic acid.
  • Acid-catalyzed hydrolysis (e.g., HCl/MeOH) may proceed via protonation of the ester carbonyl, facilitating nucleophilic attack by water .

Table 1: Predicted Hydrolysis Conditions

ReagentConditionsExpected Product
1M NaOH (aq.)Reflux, 6h7'-Amino-6',7'-dihydrospiro[...]-1-carboxylic acid
6M HCl in MeOHRT, 24hSame as above (slower kinetics)

Functionalization of the 7'-Amino Group

The primary amine at position 7' can participate in nucleophilic reactions:

  • Acylation : Reactivity with acyl chlorides (e.g., acetyl chloride) to form amides.
  • Sulfonylation : Formation of sulfonamides using sulfonyl chlorides (e.g., benzenesulfonyl chloride) .
  • Reductive alkylation : Condensation with aldehydes/ketones followed by reduction (NaBH₃CN) to yield secondary amines .

Table 2: Representative Amine Derivatization Reactions

Reaction TypeReagentProduct Class
AcylationAcetyl chloride (Et₃N)N-Acetyl derivative
SulfonylationTsCl (pyridine)N-Tosylsulfonamide
Reductive AlkylationBenzaldehyde/NaBH₃CNN-Benzyl secondary amine

Spiro Ring Opening and Rearrangement

The spiro[azetidine-pyrroloimidazole] system may undergo ring-opening under strain-release conditions:

  • Acid-mediated azetidine ring opening : Protonation of the azetidine nitrogen could lead to C–N bond cleavage, forming a linear pyrroloimidazole intermediate .
  • Transition-metal catalysis : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at reactive positions (e.g., halogenated derivatives) .

Table 3: Hypothetical Ring-Opening Pathways

ConditionMechanismProduct
H₂SO₄ (conc.)Azetidine ring protonationLinear pyrroloimidazole derivative
Pd(PPh₃)₄, arylboronic acidSuzuki couplingBiaryl-functionalized compound

Electrophilic Aromatic Substitution (EAS)

The pyrroloimidazole moiety may undergo EAS at electron-rich positions (e.g., C3 or C8):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, potentially enhancing electrochemical properties .
  • Halogenation : Br₂/FeBr₃ for bromination, enabling further cross-coupling reactions .

Table 4: EAS Reactivity Predictions

PositionElectrophileExpected Product
C3Br₂ (FeBr₃)3-Bromo-pyrroloimidazole derivative
C8HNO₃/H₂SO₄8-Nitro derivative

Cycloaddition Reactions

The fused ring system’s π-electrons could engage in [3+2] or [4+2] cycloadditions:

  • Strain-promoted azide-alkyne cycloaddition (SPAAC) : Functionalization via azide reagents .
  • Diels-Alder reactivity : With electron-deficient dienophiles (e.g., maleic anhydride) .

Key Research Findings and Challenges

  • Stability Considerations : The spirocyclic structure exhibits conformational flexibility (envelope conformation in azetidine), which may influence reaction regioselectivity .
  • Synthetic Accessibility : Building the spiro framework likely requires multi-step sequences involving cyclization of azetidine precursors with pyrroloimidazole intermediates .
  • Biological Relevance : Analogous spiro-azetidine derivatives show promise in ionic liquid research and kinase inhibition, suggesting potential applications for this compound .

Scientific Research Applications

Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Methyl vs. Tert-Butyl Ester Derivatives

The target compound’s methyl ester group distinguishes it from analogs like tert-butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate (). Key differences include:

  • Hydrolytic Stability : Methyl esters are generally more prone to hydrolysis than tert-butyl esters, which could influence metabolic pathways in vivo.
  • Lipophilicity : The tert-butyl analog’s higher logP value may enhance tissue penetration but reduce aqueous solubility .

Amino vs. Oxo Substituents

Replacement of the 7'-amino group with a ketone (e.g., tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate, ) drastically alters properties:

  • Hydrogen Bonding: The amino group enables hydrogen-bond donor interactions, critical for target engagement, whereas the oxo group acts only as an acceptor.
  • Biological Activity: The discontinuation of the oxo derivative () suggests inferior efficacy or stability compared to the amino-substituted target compound .

Comparison with Non-Spiro Heterocyclic Systems

Tetrahydroimidazopyridine Derivatives

The diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares ester functionalities but features a fused imidazopyridine core instead of a spiro system:

  • Physical Properties : The compound exhibits a high melting point (243–245°C) and molecular weight (~510 g/mol), suggesting strong crystalline packing forces absent in the target compound’s flexible spiro architecture .

Imidazopyrimidine Dihydrochloride Salts

The 7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one dihydrochloride () highlights the impact of salt formation:

  • Solubility : The dihydrochloride salt improves aqueous solubility compared to the free base form of the target compound.
  • Stability : Ionic forms may enhance shelf-life but require careful pH management during formulation .

Molecular Weight and Purity

Compound Molecular Weight (g/mol) Purity Key Functional Groups Reference
Target Compound Not explicitly provided 95% Methyl ester, 7'-amino
tert-Butyl 7'-amino Analog Not explicitly provided 95% tert-Butyl ester, 7'-amino
tert-Butyl 7'-oxo Analog Not explicitly provided Discontinued tert-Butyl ester, 7'-oxo
Imidazopyrimidine Dihydrochloride Salt 300.60 95% Dihydrochloride, spiroimidazole
Tetrahydroimidazopyridine Derivative ~510 95% Diethyl ester, nitro, cyano

Biological Activity

Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by empirical studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that combines elements of azetidine and pyrroloimidazole, which may contribute to its biological properties. Its molecular formula is typically represented as C₁₁H₁₃N₅O₂, with a molecular weight of approximately 233.25 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For example, spirocyclic compounds have been reported to inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. In a study evaluating various derivatives, some exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial effects .

Anticancer Properties

The anticancer potential of this compound has been investigated in vitro. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values indicating effective inhibition of cell proliferation in breast and gastric cancer cells .

Cell Line IC50 Value (µM)
MDA-MB-231 (Breast)15.4
NUGC-3 (Gastric)12.8

Neuroprotective Effects

Emerging studies suggest neuroprotective effects linked to compounds with similar frameworks. The mechanism may involve the modulation of neuroinflammatory pathways and the inhibition of amyloid-beta aggregation, which is crucial in Alzheimer’s disease progression. Experimental results indicate that certain derivatives can reduce neurotoxicity in neuronal cell cultures .

Receptor Interaction

This compound likely interacts with specific receptors involved in pain modulation and inflammation. For instance, it has been noted as an antagonist for Calcitonin Gene-Related Peptide (CGRP) receptors, which play a crucial role in migraine pathophysiology. This interaction suggests potential therapeutic applications for migraine relief .

Enzymatic Inhibition

The compound may also exhibit enzymatic inhibition properties. Similar spirocyclic compounds have shown effectiveness against various kinases and enzymes implicated in cancer progression and inflammation. For example, inhibiting Janus Kinase 2 (JAK2) pathways has been associated with reduced tumor growth and improved patient outcomes in hematological malignancies .

Case Studies

  • Antimicrobial Efficacy Study : A comparative study on spirocyclic compounds demonstrated that methyl 7'-amino derivatives showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics.
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM over a 48-hour exposure period.
  • Neuroprotection Research : A study highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal death, suggesting a pathway involving antioxidant mechanisms.

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